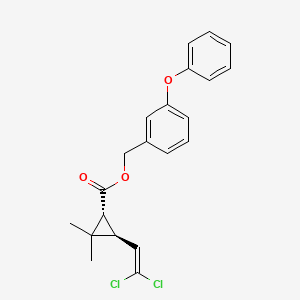

trans-Permethrin

Description

Historical Trajectories and Milestones in Pyrethroid Research Contextualizing trans-Permethrin (B105639)

The journey to synthetic pyrethroids like permethrin (B1679614) began centuries ago with the use of powdered flower heads from Chrysanthemum species as an insecticide. pyrethroids.com Known as pyrethrum, this natural extract was effective but suffered from high production costs and rapid degradation in sunlight, limiting its agricultural application. pyrethroids.complantprotection.pl The demand for more stable and cost-effective insecticides, particularly during World War II, spurred research into synthetic alternatives, leading to the development of organochlorines, organophosphates, and carbamates. pyrethroids.com

Simultaneously, scientists worked to elucidate the structure of the active compounds in pyrethrum, the pyrethrins, a goal achieved by Hermann Staudinger and Leopold Ružička in the 1920s. wikipedia.org This foundational work paved the way for synthesizing analogues. The first synthetic pyrethroid, allethrin, was discovered in 1949. nih.govnih.gov Subsequent first-generation pyrethroids developed in the 1960s, such as resmethrin, showed increased insecticidal activity but retained the characteristic instability in light. wikipedia.orgnih.gov

A major breakthrough occurred in the early 1970s when a research group at Rothamsted Research, led by Michael Elliott, identified the chemical groups responsible for this photostability issue. wikipedia.org By substituting the unstable furan (B31954) ring with a 3-phenoxybenzyl alcohol and modifying the chrysanthemic acid component with chlorine atoms, they created the first photostable pyrethroid suitable for agricultural use. nih.govwikipedia.orgresearchgate.net This new compound, synthesized in 1973 and first marketed in 1977, was permethrin. nih.govnih.govjst.go.jp The development of permethrin, along with cypermethrin (B145020) and deltamethrin, marked a pivotal moment, providing potent, relatively low-toxicity insecticides that could persist in the field, eventually replacing many older, more hazardous organophosphate and carbamate (B1207046) pesticides. pyrethroids.com

Significance of Stereoisomerism in Pyrethroid Activity and Environmental Dynamics

Approximately 25% of all commercially used pesticides are chiral compounds, meaning they can exist as multiple stereoisomers. acs.orgmichberk.com Stereoisomers have the same molecular formula but different three-dimensional arrangements of atoms. semanticscholar.org This structural difference is profoundly important in biological systems, as enzymes and receptors are often stereoselective, interacting differently with each isomer. semanticscholar.org Consequently, one stereoisomer may be highly effective against a target pest, while another may be less active or inactive, or even contribute to unwanted effects on non-target organisms. michberk.comsemanticscholar.org

In pyrethroids, stereoisomerism arises from the presence of one to three chiral centers, leading to a complex array of possible isomers. semanticscholar.orgnih.gov These are broadly categorized into diastereomers (geometric isomers, such as cis and trans) and enantiomers (optical isomers, designated R/S). semanticscholar.org Diastereomers have different physical properties, whereas enantiomers have identical physicochemical properties except for their interaction with polarized light. semanticscholar.org The specific configuration of each isomer dictates its insecticidal potency, toxicity to non-target species, and rate of environmental degradation. michberk.comnih.gov

Permethrin possesses two chiral centers on its cyclopropane (B1198618) ring, giving rise to four distinct stereoisomers, which exist as two enantiomeric pairs. wikipedia.orgmichberk.comnih.gov These pairs are diastereomers of each other, distinguished by the geometric arrangement of substituents around the cyclopropane ring. herts.ac.uk

cis-isomers : The substituents at the C-1 and C-3 positions of the cyclopropane ring are on the same side of the ring plane. semanticscholar.org The two cis-enantiomers are (1R,3R)-cis-permethrin and (1S,3S)-cis-permethrin. michberk.com

trans-isomers : The substituents at the C-1 and C-3 positions are on opposite sides of the ring plane. semanticscholar.org The two trans-enantiomers are (1R,3S)-trans-permethrin and (1S,3R)-trans-permethrin. michberk.com This enantiomeric pair is collectively known as this compound. wikipedia.org

Technical-grade permethrin is a racemic mixture of these four stereoisomers. michberk.com The ratio of cis to trans isomers in commercial products varies, but is often around 40:60 or 25:75. nih.govherts.ac.uk The separation of these isomers can be achieved by selective crystallization from a solvent like n-hexane, in which the cis-isomer is more soluble. nih.govherts.ac.uk

| Property | trans-Isomers | cis-Isomers | Technical Permethrin (Mixture) |

|---|---|---|---|

| Melting Point | 44–47°C nih.gov | 63–65°C nih.gov | 34–39°C nih.gov |

| Appearance (Pure) | Crystalline Solid nih.gov | Colorless Crystals nih.gov | Viscous Liquid or Crystalline Solid nih.govnih.gov |

Extensive research has demonstrated significant differences in the biological activity and environmental behavior of permethrin's stereoisomers. The trans and cis forms, as well as their respective enantiomers, exhibit distinct profiles.

Biological Activity and Toxicity: The insecticidal activity of permethrin is primarily attributed to the 1R-configured isomers (1R,3S-trans and 1R,3R-cis), which are potent neurotoxins that act by keeping voltage-gated sodium channels open in the nervous system of insects. wikipedia.orgsemanticscholar.orgwho.int The 1S-isomers are considered to have minimal insecticidal effect. who.int

Generally, the cis-isomers are considerably more toxic to mammals than the trans-isomers. nih.govsemanticscholar.org For example, the acute oral LD₅₀ of permethrin in rats increases dramatically as the proportion of the trans-isomer in the mixture rises from 20% to 80%. wolf.sk The lower toxicity of this compound is largely due to its rapid metabolism. nih.govwho.int While both 1R-diastereomers are more toxic than their 1S-counterparts, the acute oral toxicity of 1R-trans-permethrin in mice was found to be 30 times lower than that of 1R-cis-permethrin. who.int In aquatic invertebrates, the 1R-trans isomer is substantially more toxic than the 1S-trans enantiomer. nih.gov

Metabolism and Degradation: The primary reason for the lower mammalian toxicity of this compound is its susceptibility to rapid metabolic breakdown, primarily through ester hydrolysis by carboxylesterase enzymes. nih.govmsstate.edu Studies have consistently shown that trans-isomers of pyrethroids are cleaved much faster than their cis-counterparts in mammals. msstate.edu In humans, both hCE-1 and hCE-2 liver enzymes hydrolyze this compound more efficiently than cis-permethrin (B1144874). msstate.edu Consequently, this compound is eliminated from the body more rapidly, leading to lower residue levels in tissues compared to the cis-isomer. nih.govnih.gov

Environmental Dynamics: In the environment, the degradation rates of permethrin isomers are also stereoselective. The trans-diastereomers typically degrade faster in soil than the corresponding cis-diastereomers. nih.gov This degradation is often biological, as sterilized soil samples show no significant difference in the breakdown of enantiomers. acs.orgnih.gov The half-life of cis-permethrin enantiomers in one study was calculated to be between 99 and 141 days. nih.govresearchgate.net The degradation can also be enantioselective, with certain enantiomers being preferentially degraded over others, though the specific direction and rate depend on the compound and environmental conditions. acs.orgnih.govnih.gov For permethrin, the 1S-trans-PM enantiomer was found to degrade most rapidly in certain soils. nih.gov

| Characteristic | This compound | cis-Permethrin |

|---|---|---|

| Mammalian Toxicity | Lower nih.govwho.int | Higher nih.govwho.int |

| Metabolic Rate (Hydrolysis) | Faster nih.govmsstate.edu | Slower nih.govmsstate.edu |

| Tissue Retention | Lower / More Rapidly Eliminated nih.gov | Higher / More Slowly Eliminated nih.gov |

| Environmental Degradation Rate (Soil) | Generally Faster nih.gov | Generally Slower nih.gov |

| Insecticidal Activity (1R Isomers) | Active, particularly 1R,3S-trans wikipedia.orgwho.int | More Active/Stable, particularly 1R,3R-cis semanticscholar.orgwho.int |

Scope and Research Imperatives for In-depth Investigation of this compound

While the general characteristics of this compound are well-documented, specific areas warrant further in-depth investigation. The use of racemic mixtures containing both active and less active isomers represents an inefficient application of chemical agents, contributing to unnecessary environmental loading. michberk.com

Future research imperatives should therefore focus on several key areas. First, a more profound understanding of the enantioselective environmental fate of this compound is crucial for accurate ecological risk assessment. acs.orgsemanticscholar.org This includes studying how different environmental conditions affect the preferential degradation of the 1R,3S and 1S,3R enantiomers. Second, while some studies have begun to explore the potential for stereoselective endocrine-disrupting effects, more research is needed to clarify if this compound enantiomers interact differently with biological receptors like the androgen receptor. nih.govresearchgate.net Finally, the development and commercialization of formulations enriched with the most active and least environmentally persistent isomers, such as 1R-trans-permethrin, could lead to more efficient pest control with a reduced ecological footprint. michberk.com Such advancements depend on continued, detailed investigation into the distinct properties of individual stereoisomers like this compound.

Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLPVAHGXHCWKJ-MJGOQNOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037611, DTXSID8058116 | |

| Record name | trans-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-trans-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51877-74-8, 61949-77-7 | |

| Record name | (+)-trans-Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51877-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biopermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051877748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-trans-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Biopermethrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIOPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O0SBK88B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANSPERMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQP2PAM1G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Chemical Synthesis and Stereochemical Considerations for Trans Permethrin Research

Methodologies for Enantioselective and Diastereoselective Synthesis of trans-Permethrin (B105639)

The synthesis of this compound with a high degree of stereochemical purity is a key objective in agrochemical research. The molecule possesses two chiral centers on the cyclopropane (B1198618) ring, giving rise to four possible stereoisomers: (1R,3R)-cis, (1S,3S)-cis, (1R,3S)-trans, and (1S,3R)-trans. nih.gov The biological activity of these isomers varies, with the trans-isomers generally exhibiting different insecticidal properties compared to the cis-isomers. nih.gov Consequently, synthetic strategies that selectively yield the trans-diastereomers, and ideally a specific enantiomer, are highly sought after.

Chiral Catalyst Development and Optimization for Specific Isomeric Enrichment

The enantioselective synthesis of this compound often involves the asymmetric synthesis of its chiral precursors, most notably the cyclopropanecarboxylic acid moiety. A common strategy is the catalytic asymmetric cyclopropanation of a suitable olefin with a diazoacetate, employing a chiral catalyst to induce stereoselectivity. While direct catalytic asymmetric synthesis of the final this compound ester is an area of ongoing research, much of the focus has been on the synthesis of key chiral building blocks.

For instance, the synthesis of (1R)-trans-chrysanthemic acid, a precursor to (1R)-trans-permethrin, can be achieved through various catalytic asymmetric methods. These methods often utilize transition metal complexes with chiral ligands. The development of such catalysts involves the screening of different metals (e.g., rhodium, copper) and a diverse array of chiral ligands to find the optimal combination for high diastereoselectivity (favoring the trans-isomer) and enantioselectivity (favoring the desired 1R configuration). ebrary.net

The optimization of these catalytic systems involves fine-tuning reaction parameters such as temperature, solvent, and the structure of the reactants to maximize the isomeric enrichment. The principles of asymmetric catalysis, including the use of chiral auxiliaries and chiral catalysts, are fundamental to these synthetic approaches. rroij.comrsc.org While the direct application of a specific chiral catalyst for the one-step synthesis of this compound is not extensively documented in readily available literature, the synthesis of novel pyrethroids with multiple chiral centers has been achieved through asymmetric reactions, highlighting the potential for such methodologies. researchgate.netnih.gov

Strategies for Purification and Isomeric Ratio Control in Laboratory-Scale Synthesis

Achieving a high isomeric ratio of this compound in a laboratory setting relies on both synthetic control and effective purification techniques. A key strategy for controlling the diastereomeric ratio (cis:trans) is to start with a precursor that already possesses the desired stereochemistry. For example, the synthesis of this compound can be directed by using 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride with a high trans-to-cis isomer ratio. Subsequent esterification with 3-phenoxybenzyl alcohol then yields permethrin (B1679614) with a correspondingly high trans-isomer content. google.comgoogle.com

Purification of the final product is crucial to remove any remaining cis-isomers and to separate the trans-enantiomers if required. Several laboratory-scale techniques are employed for this purpose:

Recrystallization: Fractional crystallization is a common method for separating diastereomers. By carefully selecting the solvent system and controlling the temperature, it is possible to selectively crystallize the desired trans-isomer, leaving the more soluble cis-isomer in the mother liquor. A mixture of methanol (B129727) and water has been shown to be effective for the recrystallization of permethrin to achieve high purity. google.comgoogle.com

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for the separation of permethrin isomers. nih.gov

Normal-phase HPLC: Can be used to separate the cis- and trans-diastereomers.

Chiral HPLC: Utilizes a chiral stationary phase to resolve the enantiomers of this compound, allowing for the isolation of individual (1R,3S) and (1S,3R) enantiomers. researchgate.netresearchgate.net

The following table summarizes common laboratory-scale purification strategies for this compound:

| Purification Technique | Principle of Separation | Target Separation | Reference |

| Recrystallization | Differential solubility of diastereomers | cis/trans isomers | google.comgoogle.com |

| Normal-phase HPLC | Differential polarity of diastereomers | cis/trans isomers | nih.gov |

| Chiral HPLC | Chiral recognition on a stationary phase | trans-enantiomers | researchgate.netresearchgate.net |

Molecular Modifications and Structure-Activity Relationship (SAR) Studies Centered on this compound

Understanding the relationship between the molecular structure of this compound and its biological activity is crucial for the design of more effective and selective insecticides. Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of this compound and evaluating the impact of these changes on its insecticidal potency and target-site interactions.

Rational Design of this compound Analogues for Mechanistic Probing

The rational design of this compound analogues is a key strategy for probing the molecular mechanisms of its action. nih.govunimi.it By introducing specific structural changes, researchers can investigate the importance of different parts of the molecule for its interaction with the target site, primarily the voltage-gated sodium channels in insects.

Modifications can be made to various parts of the this compound molecule, including:

The cyclopropane ring: Altering the substituents on the cyclopropane ring can provide insights into the steric and electronic requirements for optimal binding.

The ester linkage: Modifications to the ester group can affect the molecule's stability and its interaction with the target.

The synthesis and biological evaluation of these analogues help to build a comprehensive SAR profile, guiding the development of new pyrethroids with improved properties. nih.govresearchgate.net

Computational Chemistry Approaches for SAR Prediction and Validation

Computational chemistry has become an indispensable tool in modern drug and pesticide discovery, offering powerful methods for predicting and validating structure-activity relationships. researchgate.net For this compound, computational approaches are used to model its interaction with its biological targets and to predict the activity of novel analogues.

Molecular Docking: This technique predicts the preferred binding orientation of this compound and its analogues within the active site of a target protein, such as the insect voltage-gated sodium channel. researchgate.netresearchgate.netsemanticscholar.orgmdpi.com By analyzing the binding poses and interactions, researchers can gain insights into the key molecular features responsible for insecticidal activity. Docking studies can help to explain the different activities of the cis- and trans-isomers and can guide the design of new analogues with enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, QSAR studies can be used to predict the insecticidal potency of new analogues based on their physicochemical properties and structural descriptors.

The following table provides an overview of computational approaches used in this compound research:

| Computational Method | Application in this compound Research | Key Insights | Reference |

| Molecular Docking | Predicting binding modes in target proteins (e.g., sodium channels) | Identification of key amino acid interactions, understanding isomeric specificity | researchgate.netresearchgate.netsemanticscholar.orgmdpi.com |

| QSAR | Predicting insecticidal activity of analogues | Correlating molecular descriptors with biological activity | researchgate.net |

These computational methods, in conjunction with experimental synthesis and biological testing, accelerate the process of designing and developing new and improved pyrethroid insecticides based on the this compound scaffold.

Molecular and Biochemical Mechanisms of Action of Trans Permethrin

Neurophysiological Disruptions at the Subcellular Level

trans-Permethrin's primary mode of action involves its interaction with voltage-gated sodium channels (VGSCs) in the nerve cell membranes of arthropods. This interaction profoundly alters the normal functioning of these channels, leading to a cascade of neurotoxic effects.

Interaction with Voltage-Gated Sodium Channels in Arthropod Models

This compound (B105639), like other pyrethroids, binds to voltage-gated sodium channels, particularly in their open state mdpi.comresearchgate.netpnas.organnualreviews.orgmdpi.comrothamsted.ac.uk. This binding modifies the gating kinetics of the channels, specifically by prolonging their opening and inhibiting their inactivation mdpi.comresearchgate.netpnas.orgmdpi.compatsnap.comresearchgate.net. This prolonged opening allows for an excessive influx of sodium ions into the neuron researchgate.netpatsnap.com. Studies using electrophysiological techniques have demonstrated that pyrethroids, including permethrin (B1679614), can cause characteristic sodium tail currents upon repolarization, indicating a slowing of channel deactivation plos.orgcapes.gov.br. The phenyl group of permethrin has been computationally modeled to bind within the sodium channel, interacting with transmembrane helices and influencing channel gating plos.org.

In arthropod models, this disruption of sodium channel function leads to hyperexcitability of nerve cells, characterized by repetitive firing and sustained depolarization of the nerve membrane mdpi.comresearchgate.netpnas.orgmdpi.comservice.gov.uk. These effects disrupt the normal transmission of nerve impulses, ultimately causing paralysis and death in the target organism mdpi.comresearchgate.netpatsnap.comorst.edu. The selectivity of permethrin for arthropods over mammals is attributed to differences in the structure and function of their respective sodium channels, with insect channels being generally more sensitive annualreviews.orgpatsnap.comorst.edu.

Perturbations in Nerve Cell Membrane Polarization and Repolarization Dynamics

The prolonged opening of sodium channels induced by this compound directly impacts the dynamic processes of nerve cell membrane polarization and repolarization. The sustained influx of sodium ions causes a prolonged depolarization of the neuronal membrane, preventing it from returning to its resting potential researchgate.netpatsnap.com. This persistent depolarization disrupts the normal sequence of action potential generation and propagation researchgate.netannualreviews.orgaopwiki.org.

Specifically, this compound interferes with the inactivation process of sodium channels, which is crucial for the repolarization phase of an action potential mdpi.comresearchgate.netaopwiki.org. By delaying or inhibiting inactivation, permethrin leads to a prolonged increase in sodium permeability, resulting in a sustained depolarization capes.gov.brdrugbank.comwho.int. This disturbance in the normal electrical signaling prevents the nerve from resetting, leading to hyperexcitability, tremors, convulsions, and eventual paralysis mdpi.comservice.gov.ukorst.edu.

Stereoselective Interactions with Biological Receptors and Enzymes in Experimental Systems

While the primary target is the sodium channel, this compound's effects can also be influenced by its stereochemistry and its interactions with other cellular components, particularly in experimental systems.

Investigation of Ligand-Receptor Binding Specificity via Molecular Docking

Molecular docking studies have been employed to investigate the binding specificity of this compound and its isomers to target sites, primarily voltage-gated sodium channels. These computational approaches aim to understand the precise interactions between the molecule and its protein target at an atomic level mdpi.complos.orgresearchgate.netnih.govtandfonline.comresearchgate.net. Docking simulations of permethrin with sodium channels have identified potential binding pockets, often located at the interface of transmembrane helices mdpi.comresearchgate.netplos.orgresearchgate.net. These studies suggest that specific amino acid residues within the channel protein are critical for permethrin binding and that variations in these residues can confer resistance or alter sensitivity mdpi.comresearchgate.netechinobase.orgnih.gov. For instance, the phenyl group of permethrin has been modeled to interact with specific residues within the sodium channel, influencing its gating plos.org.

While the primary focus is on sodium channels, this compound has also been computationally studied for its interaction with other receptors, such as estrogen receptors (ERα) nih.gov. These studies explore potential off-target effects and the basis for endocrine disruption, though the primary insecticidal action remains linked to neuronal sodium channels nih.govfrontiersin.org.

Modulation of Mitochondrial Respiration and Cytochrome P450 Enzymes in Cellular Models

In cellular models, this compound has been shown to modulate mitochondrial respiration and interact with cytochrome P450 (CYP) enzymes. Studies using isolated rat liver mitochondria have demonstrated that permethrin can inhibit mitochondrial complex I, a crucial component of the electron transport chain researchgate.netresearchgate.net. This inhibition disrupts oxidative phosphorylation and reduces cellular bioenergetic capacity researchgate.netresearchgate.netnih.gov. Specifically, permethrin has been observed to inhibit state 3 respiration, which is associated with ATP synthesis, in a concentration-dependent manner researchgate.net.

Furthermore, this compound can influence cytochrome P450 enzymes, which are involved in xenobiotic metabolism researchgate.netresearchgate.netnih.govsjweh.fisjweh.fiplos.orgnih.gov. In cellular and hepatic models, permethrin has been shown to induce certain CYP isoforms, such as CYP2B1 and CYP3A1, at the mRNA level researchgate.netsjweh.fi. This induction can be a detoxification mechanism, increasing the rate at which the compound is metabolized into less toxic products researchgate.netplos.orgnih.gov. Conversely, permethrin can also act as an inhibitor of specific CYP isoforms, such as CYP1A, which could potentially lead to the accumulation of other xenobiotics metabolized by these enzymes nih.gov. The stereochemistry of permethrin can also influence its interaction with CYP enzymes, with cis-permethrin (B1144874) showing potent inhibition of CYP1A researchgate.netnih.gov.

Biotransformation and Environmental Fate of Trans Permethrin

Metabolic Pathways in Target and Non-Target Organisms (Excluding Humans)

The biotransformation of trans-permethrin (B105639) is a critical process that dictates its toxicity and persistence in various organisms. The metabolic pathways primarily involve ester hydrolysis and oxidation, followed by conjugation reactions. These processes vary in rate and outcome depending on the organism and the specific isomer of permethrin (B1679614).

Ester Hydrolysis and Oxidative Biotransformation in Arthropods

In arthropods, the metabolism of this compound is principally a detoxification mechanism, chiefly mediated by two major enzyme families: carboxylesterases (CEs) and cytochrome P450 monooxygenases (P450s). nih.gov

Ester hydrolysis , catalyzed by carboxylesterases, is a dominant pathway for the detoxification of this compound. This reaction involves the cleavage of the central ester bond, which is a key structural feature of pyrethroids. This cleavage results in the formation of two primary metabolites: 3-phenoxybenzyl alcohol (PBAlc) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). researchgate.netmsstate.edu The rapid hydrolysis of the trans-isomer by these enzymes is a significant factor in its lower toxicity to many insect species compared to the cis-isomer.

Oxidative biotransformation , primarily carried out by the versatile P450 enzyme system, represents another crucial metabolic route. researchgate.net These enzymes introduce hydroxyl groups into the this compound molecule at various positions. Common sites of hydroxylation include the 4'-position of the phenoxybenzyl moiety, leading to the formation of 4'-hydroxy-trans-permethrin. annualreviews.org Further oxidation of 3-phenoxybenzyl alcohol, a product of ester hydrolysis, can yield 3-phenoxybenzaldehyde (B142659) (PBAld) and subsequently 3-phenoxybenzoic acid (PBAcid). researchgate.net

Comparative Metabolic Rates and Stereoselectivity of trans- versus cis-Isomers in Biological Systems

The metabolism of permethrin is highly dependent on its stereochemistry. In a wide range of biological systems, including insects and non-human vertebrates, the trans-isomer is metabolized more rapidly than the cis-isomer. nih.govresearchgate.net This difference in metabolic rate is a key determinant of the isomers' respective toxicities and bioaccumulation potentials.

The primary reason for this difference lies in the stereoselectivity of the enzymes involved, particularly carboxylesterases. These enzymes exhibit a higher affinity for and catalytic efficiency towards the trans-isomer, leading to its faster hydrolysis. msstate.edu For instance, in rat liver microsomes, the metabolism of the trans-isomer is dominated by hydrolysis, while the metabolism of the cis-isomer is more reliant on the generally slower process of oxidation. nih.gov This leads to a higher cis:trans ratio of permethrin isomers being observed in tissues like the liver, as the trans-isomer is more rapidly cleared. researchgate.net

This stereoselective metabolism has significant toxicological implications. The slower metabolism and consequently longer persistence of the cis-isomer often result in its greater neurotoxicity compared to the trans-isomer. nih.gov

Table 1: Comparative Metabolic Fate of Permethrin Isomers

| Isomer | Primary Metabolic Pathway | Relative Rate of Metabolism | Consequence |

|---|---|---|---|

| This compound | Ester Hydrolysis | Faster | Lower acute toxicity, more rapid elimination. nih.govresearchgate.net |

| cis-Permethrin (B1144874) | Oxidation | Slower | Higher acute toxicity, greater potential for bioaccumulation. nih.govresearchgate.net |

Conjugation Reactions of Metabolites in Invertebrate and Vertebrate (Non-Human) Models

Following the primary metabolic reactions of hydrolysis and oxidation (Phase I metabolism), the resulting metabolites of this compound undergo conjugation reactions (Phase II metabolism). These reactions increase the water solubility of the metabolites, facilitating their excretion from the organism.

In both invertebrates and non-human vertebrates, the primary metabolites such as 3-phenoxybenzoic acid and the hydroxylated derivatives are conjugated with endogenous molecules. Common conjugation reactions include the formation of glucuronide and sulfate (B86663) conjugates. cdc.gov For example, in mammals like rats, goats, and cows, the major metabolites excreted are the sulfate and glucuronide conjugates of the phenoxybenzoic acid portion of the molecule, as well as the glucuronide conjugate of the cyclopropane (B1198618) carboxylic acid part. researchgate.net

Additionally, amino acid conjugation, for instance with glycine, has been identified as another pathway for the excretion of permethrin metabolites. cdc.gov These conjugation processes are essential for the complete detoxification and elimination of this compound and its byproducts from the body.

Environmental Degradation Dynamics

The fate of this compound in the environment is governed by a combination of abiotic and biotic processes. Photodegradation and microbial transformation are the primary mechanisms responsible for its breakdown in soil and water.

Photodegradation Pathways and Kinetics in Aqueous and Terrestrial Matrices

This compound is susceptible to degradation by sunlight, a process known as photodegradation. This is a significant pathway for its dissipation from plant surfaces, soil, and in aquatic environments. The primary photochemical reactions involved are isomerization and ester cleavage.

Photo-induced cis-trans interconversion can occur, where the trans-isomer is converted to the cis-isomer and vice-versa. nih.gov Another major photodegradation pathway is the cleavage of the ester bond , which is similar to the metabolic hydrolysis that occurs in organisms. nih.gov This leads to the formation of 3-phenoxybenzyl alcohol and DCVA.

The kinetics of photodegradation can be relatively rapid. In one study, the half-life (t1/2) of this compound in a methanol (B129727)/acetone solution under a mercury lamp was found to be less than 25 minutes, which was faster than that of cis-permethrin (up to 50 minutes). nih.gov This suggests that the trans-isomer may be more susceptible to photodegradation than its cis-counterpart under certain conditions. The environmental matrix also plays a role, with photodegradation rates differing between water and soil surfaces.

Microbial Transformation Processes in Soil and Sediment Environments

Microbial activity is a key factor in the degradation of this compound in soil and sediment. A diverse range of microorganisms, including bacteria and fungi, are capable of utilizing permethrin as a source of carbon or co-metabolizing it. frontiersin.org

The initial and most critical step in the microbial degradation of this compound is the hydrolysis of the ester linkage , which is carried out by microbial esterases or carboxylesterases. frontiersin.org This results in the formation of 3-phenoxybenzoic acid, a major metabolite. frontiersin.org Bacterial strains from genera such as Pseudomonas, Bacillus, and Acinetobacter have been identified as effective degraders of permethrin. frontiersin.orgfrontiersin.org

For example, Acinetobacter baumannii ZH-14 has been shown to degrade permethrin, with 3-phenoxybenzenemethanol and 3-phenoxybenzaldehyde identified as major intermediate metabolites. researchgate.netfrontiersin.org In soil, the degradation of permethrin can follow first-order kinetics, with bioaugmentation using specific bacterial strains significantly enhancing the rate of degradation. researchgate.netfrontiersin.org One study demonstrated that with the introduction of A. baumannii ZH-14 to soil, over 85% of the applied permethrin was degraded within 9 days. researchgate.net

The persistence of permethrin in the environment is influenced by factors such as soil type, microbial population, temperature, and moisture. The degradation products of cis-permethrin have been found to be more persistent in the soil environment than those of this compound. nih.govresearchgate.net

Table 2: Microbial Degradation of this compound

| Microbial Genus | Key Enzyme(s) | Primary Metabolites |

|---|---|---|

| Acinetobacter | Carboxylesterases | 3-phenoxybenzenemethanol, 3-phenoxybenzaldehyde. researchgate.netfrontiersin.org |

| Pseudomonas | Carboxylesterases | 3-phenoxybenzoic acid. frontiersin.org |

| Bacillus | Carboxylesterases | 3-phenoxybenzoic acid. frontiersin.org |

Influence of Environmental Parameters (pH, Temperature, and Organic Matter) on Degradation Rates

The degradation rate of this compound in the environment is significantly influenced by abiotic factors, including pH, temperature, and the presence of organic matter. These parameters can alter the chemical and biological processes that lead to the breakdown of the compound.

pH: The pH of the soil and water plays a crucial role in the hydrolysis of this compound. Generally, permethrin is relatively stable under acidic and neutral conditions. researchgate.net However, its degradation, primarily through the hydrolysis of the ester linkage, accelerates under alkaline conditions. researchgate.neticup.org.uk In a long-term study spanning 36 months, the concentration of permethrin was found to be significantly lower in soils with pH levels of 7 and 9 compared to a more acidic soil with a pH of 5. icup.org.uk This is attributed to the faster hydrolysis of the carboxylic acid moiety in an alkaline medium. icup.org.uk

Organic Matter: The presence and type of organic matter in soil can significantly enhance the degradation of this compound. Organic materials can stimulate microbial activity, which is a primary driver of permethrin breakdown. who.int In one study, the addition of sewage sludge or dairy manure to silty loam soil substantially increased the rate of permethrin degradation. who.int Amending the soil with 50 and 100 tonnes/ha of sewage sludge increased breakdown by 87% and 149%, respectively, compared to unamended soil. who.int Similarly, dairy manure at the same application rates increased degradation by 64% and 134%. who.int The rate of CO2 formation, a measure of complete mineralization, was directly correlated with total microbial activity. who.int

Interactive Data Table: Effect of Temperature on this compound Half-Life in Soil Below is a table summarizing the half-life of this compound at different temperatures.

| Temperature (°C) | Half-Life (days) |

| 10 | 14 |

| 25 | 5 |

| 40 | 4 |

| Data from studies on Dubbs fine sandy loam soil. nih.govtandfonline.com |

Environmental Distribution and Persistence

The distribution and persistence of this compound in the environment are governed by its physicochemical properties, including its low water solubility and high octanol-water partition coefficient, which lead to a strong affinity for soil and sediment. researchgate.net

This compound exhibits strong adsorption to soil and sediment particles, which significantly limits its mobility. researchgate.net Due to its nonpolar nature and high affinity for organic matter, it binds tightly to the solid phase in both terrestrial and aquatic environments. piat.org.nz This strong binding means that there is very little downward movement or leaching of permethrin through the soil profile. who.int Consequently, soils and sediments act as the primary environmental reservoirs for this compound. piat.org.nz The metabolites of permethrin, however, can vary in their mobility. piat.org.nz

In aquatic systems, this compound is subject to rapid partitioning from the water column to sediment due to its hydrophobic nature. piat.org.nz This process significantly reduces its concentration in the aqueous phase. Degradation in aquatic environments occurs through hydrolysis, photolysis, and microbial action. piat.org.nz While relatively stable to hydrolysis at neutral and acidic pH, the process is more rapid in alkaline waters. researchgate.netpiat.org.nz The presence of suspended matter in natural water bodies can also remove a significant amount of permethrin from the water phase. piat.org.nz Studies in outdoor microcosms have shown that pyrethroids like deltamethrin, a related compound, degrade rapidly in ponds, with half-lives often less than 24 hours. piat.org.nz

This compound has a potential to be taken up by aquatic organisms due to its high lipophilicity. who.int Bioconcentration factors, which indicate the extent of accumulation, have been measured in various organisms. For example, in studies with stoneflies, the concentration factor for permethrin ranged from 43 to 570. researchgate.net However, research indicates that absorbed permethrin is also rapidly metabolized and eliminated upon transfer to a clean environment. who.int This rapid depuration suggests that despite its uptake, this compound does not significantly bioaccumulate in the long term, and therefore, its potential for trophic transfer through the food chain is considered low. who.int

Molecular Basis of Resistance to Permethrin with Specific Reference to Trans Permethrin

Target-Site Insensitivity Mechanisms

Target-site insensitivity is a primary mechanism of resistance to pyrethroid insecticides, including trans-Permethrin (B105639). This form of resistance arises from genetic modifications in the target protein that reduce its sensitivity to the insecticide.

Knockdown Resistance (kdr) Mutations in Voltage-Gated Sodium Channels

The primary target site for this compound and other pyrethroids is the voltage-gated sodium channel (VGSC) in the insect nervous system. taylorandfrancis.com These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the VGSC, forcing it to remain open for an extended period, which leads to paralysis and eventual death of the insect. nih.govplos.org

A key mechanism of resistance is known as "knockdown resistance" (kdr), which is conferred by specific point mutations in the gene encoding the alpha-subunit of the VGSC. taylorandfrancis.comnih.govwho.int These mutations result in amino acid substitutions that alter the structure of the sodium channel, thereby reducing its affinity for pyrethroid insecticides. nih.gov The term "knockdown resistance" refers to the ability of insects with these mutations to withstand the rapid paralytic effect, or "knockdown," typically caused by pyrethroids. taylorandfrancis.com

Numerous kdr mutations have been identified in various insect species. Many of these mutations are located in segment 6 of domain II (IIS6) and domain III (IIIS6) of the sodium channel protein. who.int For instance, the V1016G mutation in domain II is associated with resistance to both type I (like permethrin) and type II pyrethroids, while the F1534C mutation in domain III is primarily linked to resistance against type I pyrethroids. who.int In some cases, multiple mutations can coexist, leading to even higher levels of resistance. who.int

| Mutation | Location in VGSC | Associated Pyrethroid Resistance |

| V1016G | Domain II | Type I and Type II Pyrethroids who.int |

| F1534C | Domain III | Type I Pyrethroids who.int |

| S989P | Domain II | Pyrethroids (often in combination with other mutations) who.int |

Structural and Functional Consequences of kdr Alleles on this compound Binding

The presence of kdr alleles leads to specific structural and functional changes in the voltage-gated sodium channel that directly impact its interaction with this compound. The amino acid substitutions caused by these mutations alter the three-dimensional conformation of the channel protein. nih.gov

These structural modifications can have several functional consequences:

Reduced Binding Affinity: The primary consequence is a decreased binding affinity of this compound to its target site on the sodium channel. nih.gov The altered shape of the binding pocket makes it more difficult for the insecticide molecule to dock effectively.

Altered Channel Gating: Some kdr mutations may also affect the gating properties of the sodium channel, influencing the kinetics of its opening and closing. mdpi.com This can indirectly reduce the efficacy of the insecticide, which typically has a higher affinity for the open state of the channel.

Allosteric Effects: Mutations that are not directly within the pyrethroid binding sites can still confer resistance through allosteric effects, where a change in one part of the protein induces a conformational change in another part, including the binding site. mdpi.com

Computational modeling and electrophysiological studies have helped to elucidate the molecular interactions between pyrethroids and the VGSC. These studies have identified two putative pyrethroid receptor sites, PyR1 and PyR2. mdpi.com Many kdr mutations are located within or near these sites, directly interfering with insecticide binding. mdpi.com The cumulative effect of these changes is a significant reduction in the sensitivity of the insect's nervous system to the toxic effects of this compound.

Metabolic Resistance Pathways

Metabolic resistance is another critical mechanism that enables insects to survive exposure to this compound. This form of resistance involves the enhanced detoxification of the insecticide by various enzyme systems before it can reach its target site in the nervous system.

Overexpression of Cytochrome P450 Monooxygenases (P450s) and Their Role in this compound Detoxification

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a central role in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides. semanticscholar.org In the context of insecticide resistance, the overexpression of specific P450 genes is a common mechanism for enhanced detoxification. nih.govplos.orgscienceopen.com

Studies have shown that certain P450s, particularly those from the CYP6 and CYP9 families, are capable of metabolizing pyrethroids like permethrin (B1679614). nih.govfrontiersin.org The overexpression of these enzymes in resistant insect strains leads to a more rapid breakdown of this compound into less toxic metabolites. nih.gov This increased metabolic capacity prevents the insecticide from accumulating to lethal concentrations at the target site. Research has demonstrated that the upregulation of multiple P450 genes can contribute to high levels of permethrin resistance. nih.govfrontiersin.org In vitro studies have confirmed that these overexpressed P450s can metabolize both cis- and this compound. nih.gov

Esterase and Glutathione (B108866) S-Transferase (GST) Mediated Resistance Mechanisms

In addition to P450s, two other major enzyme families, esterases and glutathione S-transferases (GSTs), are significantly involved in metabolic resistance to this compound.

Esterases: These enzymes hydrolyze the ester bond in pyrethroid molecules, a critical step in their detoxification. researchgate.net Overexpression of certain esterases has been linked to pyrethroid resistance in numerous insect species. Some studies have noted that the rate of hydrolysis can be lower for the more insecticidally active cis-isomers of permethrin compared to the trans-isomers, which could influence the efficacy of esterase-based resistance. researchgate.net

Glutathione S-Transferases (GSTs): GSTs are a family of detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of xenobiotics, including insecticides. nih.govmdpi.com This process increases the water solubility of the compounds, facilitating their excretion from the insect's body. mdpi.com Increased GST activity and overexpression of GST genes have been implicated in resistance to various insecticides, including permethrin. nih.govmdpi.comnih.gov Silencing of a specific GST gene in the brown dog tick, for example, increased its susceptibility to permethrin, demonstrating the direct role of this enzyme in detoxification. nih.gov

Synergistic Effects of Metabolic Inhibitors on this compound Efficacy in Resistant Strains

Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the potency of an insecticide when used in combination. nih.gov They typically function by inhibiting the metabolic enzymes responsible for detoxifying the insecticide.

Piperonyl butoxide (PBO) is a well-known synergist that primarily inhibits the activity of cytochrome P450 monooxygenases. nih.govnih.govnih.gov In permethrin-resistant insect populations where P450-mediated detoxification is a major resistance mechanism, the addition of PBO can significantly increase the efficacy of this compound. nih.govitb.ac.id By blocking the primary detoxification pathway, PBO allows more of the active insecticide to reach the target site.

Other metabolic inhibitors have also been shown to synergize permethrin activity in resistant strains. For instance, S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterase activity, while diethyl maleate (B1232345) (DM) inhibits glutathione S-transferase activity. nih.gov Studies have demonstrated that pre-exposure to these inhibitors can lead to increased mortality in permethrin-resistant insect populations, indicating the involvement of esterases and GSTs in the resistance profile. nih.gov The use of these synergists can help to overcome metabolic resistance and restore the effectiveness of this compound.

| Metabolic Inhibitor | Enzyme System Inhibited | Effect on this compound Efficacy |

| Piperonyl butoxide (PBO) | Cytochrome P450 Monooxygenases nih.govnih.gov | Increases efficacy in P450-mediated resistant strains nih.govitb.ac.id |

| S,S,S-tributyl phosphorotrithioate (DEF) | Esterases nih.gov | Increases efficacy in esterase-mediated resistant strains nih.gov |

| Diethyl maleate (DM) | Glutathione S-Transferases nih.gov | Increases efficacy in GST-mediated resistant strains nih.gov |

Genetic and Evolutionary Aspects of Resistance Development

The evolution of insecticide resistance is a clear demonstration of rapid Darwinian selection, where intense pressure from chemical applications favors the survival and reproduction of individuals with heritable traits that reduce susceptibility. biorxiv.org The development of resistance to pyrethroids like this compound is a complex process driven by the selection of specific genetic mutations. These mutations can arise de novo or be present as standing genetic variation within a pest population before the widespread use of insecticides. nih.gov The rapid emergence of resistance often suggests that it is based on existing allelic variation, which allows for a quicker adaptive response to strong selection pressure. biorxiv.org

Resistance can be monogenic, resulting from a mutation in a single major gene, or polygenic, involving multiple genes with smaller effects. biorxiv.orgnih.gov Field-developed resistance is frequently attributed to single major genes, particularly those conferring target-site insensitivity, because of the strong selection imposed by insecticide applications. biorxiv.org The genetic basis of resistance significantly influences its evolutionary trajectory, including the speed of its development and its stability in the population once selection pressure is removed.

Population Genetics of Resistance Alleles

The population genetics of this compound resistance is largely centered on the frequency, distribution, and spread of key resistance alleles. One of the most significant mechanisms is target-site insensitivity, caused by single-nucleotide polymorphisms (SNPs) in the voltage-gated sodium channel (VGSC) gene, the target site for pyrethroids. nih.govscispace.com These mutations are often referred to as knockdown resistance (kdr) mutations.

The continuous application of this compound creates a strong selective advantage for insects carrying kdr alleles. As a result, the frequency of these alleles can increase dramatically in exposed populations. For instance, studies in Anopheles gambiae and human head lice have shown that kdr mutation frequencies can become very high, sometimes approaching fixation, in areas with intense insecticide use. nih.govnih.gov In some populations of human head lice, the T917I kdr mutation frequency reached 87.31%, with the majority of individuals being homozygous resistant. nih.gov Similarly, in Anopheles gambiae populations in Benin, the L1014F-VGSC mutation was found at frequencies often exceeding 0.7. nih.gov

The spatial distribution of resistance alleles is often patchy, influenced by factors such as the intensity of local insecticide use, migration and gene flow between populations, and the initial frequency of the resistance allele. escholarship.org High gene flow can facilitate the spread of resistance alleles across geographic areas, while genetic isolation may lead to the absence of these alleles in certain regions, even with insecticide pressure. nih.govescholarship.org The evolutionary origin of these resistance alleles can vary; sequence analysis in Anopheles sinensis suggests that kdr mutations can have multiple independent origins. escholarship.org

The table below summarizes key findings on the frequency of specific kdr alleles in different insect populations, illustrating the impact of selection pressure.

| Species | Population / Location | Resistance Allele | Allele Frequency | Key Finding |

| Pediculus humanus capitis (Head Louse) | Buenos Aires, Argentina | T917I | 87.31% | High frequency of homozygous resistant individuals (83.6%) under strong permethrin selection. nih.gov |

| Anopheles gambiae | Benin | L1014F-VGSC | > 70% | The resistance allele is nearly fixed in many locations due to widespread pyrethroid use. nih.gov |

| Aedes aegypti | Tapachula, Mexico | Various VGSC mutations | High Association | Strong association identified between kdr phenotypes and mutations in the VGSC gene. nih.govscispace.com |

These population-level genetic changes highlight the profound impact of insecticide selection on the genetic makeup of pest populations, leading to the rapid evolution and spread of resistance.

Transcriptional and Post-Transcriptional Regulatory Events in Resistance Phenotypes

Beyond target-site mutations, the molecular basis of resistance to this compound involves significant changes in gene expression, regulated at both the transcriptional and post-transcriptional levels. nih.gov These regulatory events often lead to metabolic resistance, where insects exhibit an enhanced ability to detoxify or sequester the insecticide.

Transcriptional Regulation: A primary mechanism of metabolic resistance is the overexpression of detoxification genes, particularly those encoding cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarEs). nih.gov The upregulation of these genes is a common response to insecticide exposure and is frequently observed in resistant populations. nih.govmdpi.com For example, in pyrethroid-resistant Aedes aegypti, multiple P450 genes, such as CYP6BB2, CYP6Z8, and CYP9M6, have been found to be significantly overexpressed compared to susceptible strains. nih.gov Similarly, studies in the house fly, Musca domestica, identified eleven P450 genes from the CYP4 and CYP6 families that were significantly upregulated in a resistant strain, conferring the ability to metabolize both cis- and this compound. mdpi.com

This overexpression is controlled by complex regulatory networks. Changes can occur in cis-regulatory elements (like promoters and enhancers) of the detoxification genes themselves, or in trans-acting factors (like transcription factors) that bind to these elements. nih.govmdpi.com In some cases, both mechanisms act in concert. For instance, in Spodoptera exigua, the overexpression of the P450 gene CYP321A8 is driven by both the constitutive upregulation of the transcription factors CncC/Maf and a mutation in the gene's promoter that creates a new binding site for another regulatory protein. nih.gov The constitutive overexpression of such transcription factors may allow pest populations to more rapidly evolve resistance by upregulating multiple P450 genes simultaneously. nih.gov

The following table presents examples of detoxification genes with altered transcription in response to permethrin.

| Species | Gene(s) | Fold Change (Resistant vs. Susceptible) | Regulatory Mechanism |

| Spodoptera exigua | CYP321A8 | 306-fold | Combination of cis-acting mutation and trans-acting factor (CncC/Maf) overexpression. nih.gov |

| Musca domestica | CYP6A36, CYP6D10, CYP4S24 | > 2-fold | Regulated by trans- and/or cis-acting factors. mdpi.com |

| Aedes aegypti | CYP6BB2, CYP6Z8, CYP9M5, CYP9M6 | Significantly Overexpressed | Linked to a resistance locus, suggesting trans-regulation. nih.gov |

Post-Transcriptional Regulation: Gene expression is also controlled after transcription through various mechanisms, including alternative splicing, mRNA stability, and the actions of non-coding RNAs (ncRNAs) like microRNAs (miRNAs). nih.govwikipedia.org These post-transcriptional events are increasingly recognized as crucial contributors to insecticide resistance phenotypes.

MiRNAs are small ncRNAs that can regulate gene expression by binding to target messenger RNAs (mRNAs), leading to their degradation or the repression of their translation. nih.gov This can affect both target-site and metabolic resistance. For example, in the context of target-site sensitivity, miR-33 has been shown to upregulate the transcript level of the VGSC gene in susceptible insects, leading to more binding sites for permethrin. nih.gov Conversely, in resistant insects, the downregulation of VGSC by miR-33 could contribute to reduced sensitivity. nih.gov In metabolic resistance, miRNAs can negatively regulate detoxification genes. For instance, the microRNA miR-2b-3p can bind to the mRNA of the detoxification gene CYP9F2 and degrade it in susceptible insects, whereas in resistant individuals, changes in this regulation could lead to higher levels of the detoxifying enzyme. nih.gov

Epigenetic modifications, such as DNA methylation and histone modifications, can also play a role. These heritable changes affect gene expression without altering the DNA sequence and can be influenced by environmental factors like insecticide exposure. frontiersin.orgresearchgate.net Studies have shown that permethrin exposure can induce persistent transcriptional and DNA methylation changes that are passed down through generations, potentially contributing to the stability and rapid evolution of resistance phenotypes. researchgate.net

Advanced Analytical Methodologies for Trans Permethrin and Its Metabolites in Research Matrices

Chromatographic and Spectrometric Techniques

The accurate quantification of trans-permethrin (B105639) and its metabolites relies heavily on sophisticated chromatographic and spectrometric techniques. These methods are crucial for achieving the high sensitivity, selectivity, and specificity required for trace-level analysis in diverse sample types.

Development and Validation of GC-MS and LC-MS/MS Methods for Isomer-Specific Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of modern permethrin (B1679614) analysis, offering the capability for isomer-specific quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS, particularly when coupled with sensitive detectors like Electron Capture Detection (ECD), Flame Ionization Detection (FID), or Mass Spectrometry (MS), is a widely adopted technique for permethrin analysis nih.goviarc.frnih.govepa.govcdc.govepa.govresearchgate.net. The use of Negative Chemical Ionization (NCI) mode in GC-MS has been demonstrated to provide exceptional sensitivity for permethrin isomers tandfonline.comscholars.direct. Methods employing GC-MS, often with ion trap tandem mass spectrometry, have been developed for the simultaneous determination of cis- and this compound, as well as their associated metabolites, in various biological matrices such as blood, plasma, and tissues tandfonline.comtandfonline.comnih.govresearchgate.net. These methods typically involve extraction and derivatization steps to enhance volatility and detectability. For instance, a GC-MS/MS method reported limits of quantification (LOQs) of 50 ng/mL for parent compounds and 25 ng/mL for metabolites in fluids, and 50-100 ng/g in solid matrices nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful alternative and complementary technique, offering high selectivity and sensitivity for permethrin isomer quantification. Methods utilizing LC-MS/MS, often with gradient elution on C18 or C8 columns, allow for the separation and quantification of cis- and this compound in complex matrices like fruits, vegetables, and biological fluids uco.esepa.govnih.gov. These methods typically employ electrospray ionization (ESI) in positive ion mode, coupled with tandem mass spectrometry for targeted detection. Validation parameters such as specificity, linearity, matrix effects, LOQs, accuracy, and precision are critical for these methods, with reported LOQs for permethrin in water as low as 5.0 ppt (B1677978) (ng/L) and in soil/sediment at 1.0 ppb (µg/kg) epa.gov. Recoveries for permethrin and its metabolites in various matrices often range from 70% to over 100% nih.govepa.govnih.gov.

Method Validation: The validation of these analytical methods is paramount. Key parameters include:

Specificity: Ensuring the method can accurately measure permethrin in the presence of other matrix components nih.gov.

Linearity: Establishing a proportional relationship between analyte concentration and instrument response epa.govnih.govresearchgate.net.

Sensitivity: Defining the Limit of Detection (LOD) and Limit of Quantification (LOQ) tandfonline.comepa.govnih.govepa.gov.

Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of results, respectively nih.govepa.govnih.gov.

Recovery: Quantifying the efficiency of the extraction and sample preparation process epa.govscholars.directnih.govepa.govnih.govnih.gov.

| Analytical Technique | Detector(s) / Ionization Mode | Typical Matrices | Reported LOQ/LOD Range (approx.) | Key Features | References |

| GC-MS | MS, NCI-MS, ECD, FID | Biological, Environmental, Food | ng/mL to ng/g, ppt to ppb | High sensitivity (NCI-MS), isomer separation, metabolite analysis, simultaneous quantification tandfonline.comscholars.directnih.gov | tandfonline.comtandfonline.comiarc.frnih.govepa.govepa.govresearchgate.netscholars.directnih.govresearchgate.netresearchgate.net |

| GC-MS/MS | Ion Trap Tandem MS | Biological | ng/mL, ng/g | Isomer-specific quantification, metabolite analysis, high selectivity tandfonline.comnih.govresearchgate.net | tandfonline.comnih.govresearchgate.net |

| LC-MS/MS | ESI (positive), Tandem MS | Biological, Environmental, Food | ppt to ppb, ng/mL | Isomer-specific quantification, high selectivity, sensitive detection, rapid analysis uco.esepa.govnih.gov | nih.govuco.esepa.govnih.gov |

Chiral Chromatography (HPLC) for Enantiomeric Separation and Analysis

Permethrin's stereoisomeric nature, with four distinct isomers, necessitates chiral chromatography for their individual separation and analysis waters.comtandfonline.com. The differential biological activity and metabolic fate of these isomers highlight the importance of enantioselective methods tandfonline.comtandfonline.com.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC, employing chiral stationary phases (CSPs), is the primary technique for resolving permethrin enantiomers waters.comup.ptresearchgate.netnih.govacs.org. Various CSPs, including those based on cyclodextrins (e.g., β-cyclodextrin-based phases) and Pirkle-type phases, have been investigated for permethrin separation waters.comup.ptresearchgate.netnih.gov. These methods aim to achieve baseline resolution of all four stereoisomers, which can be challenging due to their structural similarities waters.com. Mobile phases typically consist of mixtures of organic solvents (e.g., methanol (B129727), acetonitrile) and water, often run in gradient mode nih.govnih.govnih.gov. The development of Ultra-Performance Convergence Chromatography (UPC2) systems has also shown promise for achieving faster and more efficient diastereoselective separation of permethrin isomers compared to traditional chiral HPLC methods waters.com.

| Chiral Separation Method | Stationary Phase Type | Mobile Phase Components | Key Features | References |

| Chiral HPLC | Cyclodextrin-based CSP | Methanol/Water (gradient) | Resolves all four isomers, enantiomeric differentiation nih.gov | up.ptresearchgate.netnih.gov |

| Chiral HPLC | Pirkle-type CSP | Hexane/Isopropanol | Moderate success in isomer separation, longer run times waters.com | waters.com |

| UPC2 | Chiral stationary phase | Various | Faster separation, better resolution of all four isomers waters.com | waters.com |

Sample Preparation and Matrix Effects in Complex Biological and Environmental Samples

Effective sample preparation is critical for achieving high sensitivity and selectivity when analyzing this compound in complex biological and environmental matrices, which often contain numerous interfering compounds.

Extraction and Cleanup Procedures for Enhanced Sensitivity and Selectivity

The extraction and cleanup steps are designed to isolate permethrin from the sample matrix while removing co-extracted impurities that could interfere with the subsequent instrumental analysis.

Extraction Techniques: A variety of extraction methods are employed depending on the sample matrix:

Solvent Extraction: This is a common approach, utilizing solvents such as hexane, dichloromethane, acetone, or toluene, often in combination with techniques like sonication or Soxhlet extraction tandfonline.comiarc.frnih.govepa.govepa.govresearchgate.netscholars.directresearchgate.nettandfonline.com. For biological samples, protein precipitation followed by solvent extraction is also utilized tandfonline.comtandfonline.comnih.gov.

Solid-Phase Extraction (SPE): SPE, using various sorbent materials (e.g., hydrophilic-lipophilic balance columns), is employed for efficient extraction and initial cleanup, particularly from biological fluids like plasma tandfonline.comcdc.gov.

Liquid-Liquid Extraction (LLE): LLE is another established technique for partitioning permethrin into an organic phase from aqueous or semi-aqueous samples tandfonline.comepa.govnih.govresearchgate.netnih.gov.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often combined with dispersive SPE (dSPE), is widely used for pesticide residue analysis in food and environmental samples, offering a streamlined approach uco.esmdpi.com.

Accelerated Solvent Extraction (ASE): ASE offers a faster and more efficient extraction process, particularly for solid matrices researchgate.net.

Ultrasonic Extraction: This technique is used for efficient extraction from various matrices, including environmental samples and biological tissues scholars.direct.

Cleanup Procedures: Following initial extraction, cleanup steps are often necessary to remove matrix interferences. Common cleanup techniques include:

Florisil Chromatography: A widely used method for separating permethrin from less polar compounds epa.govepa.gov.

Gel Permeation Chromatography (GPC): Used for separating permethrin from high molecular weight matrix components epa.govepa.gov.

Graphitized Carbon Cartridge: Effective for the cleanup of pyrethroids from various matrices researchgate.net.

Multi-Plug-Filtration-Cleanup (m-PFC): A streamlined cleanup method that avoids centrifugation mdpi.com.

Column Chromatography: Employed with various adsorbents and solvent systems to remove specific interfering compounds nih.govtandfonline.com.

In some cases, highly sensitive detection methods like GC-NCI-MS can reduce or eliminate the need for extensive cleanup steps, thus improving sample throughput scholars.direct.

Considerations for Isomer Stability During Analytical Processing

The stability of permethrin isomers during sample collection, storage, and analytical processing is a critical consideration. Permethrin is generally stable in neutral and weakly acidic conditions but can undergo hydrolysis under alkaline or strongly acidic conditions nih.goviarc.frresearchgate.netfao.org. Furthermore, permethrin isomers have been noted to be unstable in biological samples, potentially degrading over time tandfonline.com. To mitigate degradation, samples may be stored frozen, and in some cases, stabilizing agents like formic acid have been used in biological sample preparation to preserve the integrity of the analytes nih.gov.

Emerging Biosensor and High-Throughput Screening Approaches for Research

Beyond traditional chromatographic methods, advancements in biosensor technology and high-throughput screening (HTS) offer novel avenues for permethrin detection and analysis in research settings.

Biosensors: Biosensors leverage biological recognition elements (e.g., enzymes, antibodies) coupled with a transducer to detect analytes. For permethrin, biosensors based on the inhibition of acetylcholinesterase (AChE) or carboxylesterase (CES) have been developed, as permethrin is known to inhibit these enzymes researchgate.net. Electrochemical biosensors, utilizing nanomaterials like iron oxide and gold nanoparticles, have been designed for sensitive electrochemiluminescence (ECL) detection of permethrin researchgate.net. Optical whole-cell biosensors have also been explored for detecting pyrethroid insecticide exposure nih.gov. These biosensors offer potential for rapid, on-site monitoring and screening.

High-Throughput Screening (HTS): HTS methods are crucial for rapidly analyzing large numbers of samples, accelerating research.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA has been adapted for the high-throughput screening of permethrin in environmental samples like soil and dust nih.gov.

LC-MS/MS and UHPLC-MS/MS: These techniques, when optimized for speed and sample throughput, are employed in HTS for insecticide quantification in various applications, such as assessing insecticide uptake in mosquito vectors or tracking insecticide levels in treated materials plos.orgmalariaworld.org.

Larval Bioassays: HTS approaches using insect larvae can quickly screen thousands of chemicals for pesticidal activity, providing initial insights into potential candidates oup.com.

These emerging technologies contribute to more efficient and cost-effective research into permethrin's presence, fate, and effects.

Future Directions and Emerging Research Frontiers in Trans Permethrin Studies

Integration of 'Omics' Technologies for Comprehensive Mechanistic Understanding

The advent of high-throughput 'omics' technologies, including transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of how organisms respond to trans-Permethrin (B105639) exposure at a molecular level. These approaches provide a holistic view of the complex biological processes involved in toxicity, detoxification, and resistance.

Transcriptomics and Proteomics in Response to this compound Exposure

Transcriptomic and proteomic analyses have been instrumental in identifying the genes and proteins that are differentially expressed in organisms upon exposure to this compound. These studies have consistently highlighted the upregulation of detoxification enzymes as a key response mechanism.